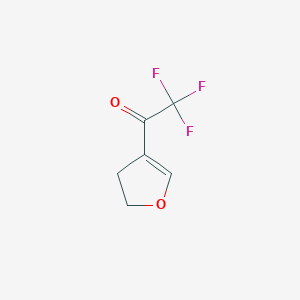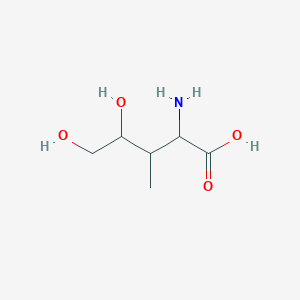
Chromium;cobalt;molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium, cobalt, and molybdenum are essential trace elements that play crucial roles in various biochemical and physiological processes in living organisms. These elements are commonly found in the earth's crust and are widely used in various industrial and technological applications. In recent years, extensive research has been conducted to understand the synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of these elements.
Mecanismo De Acción
The mechanism of action of chromium, cobalt, and molybdenum varies depending on their specific applications. For instance, chromium acts as a cofactor for various enzymes involved in glucose metabolism, lipid metabolism, and insulin signaling. Cobalt acts as a component of vitamin B12, which is essential for DNA synthesis and red blood cell formation. Molybdenum acts as a cofactor for various enzymes involved in nitrogen metabolism, purine metabolism, and sulfite detoxification.
Efectos Bioquímicos Y Fisiológicos
Chromium, cobalt, and molybdenum have various biochemical and physiological effects on living organisms. For instance, chromium supplementation has been shown to improve glucose tolerance, lipid metabolism, and insulin sensitivity in individuals with type 2 diabetes. Cobalt deficiency can lead to anemia, neurological disorders, and developmental abnormalities. Molybdenum deficiency can lead to growth retardation, neurological disorders, and immune dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chromium, cobalt, and molybdenum have several advantages and limitations for lab experiments. For instance, these elements are widely available and relatively inexpensive, making them ideal for large-scale experiments. However, these elements can also be toxic at high concentrations, which can limit their use in some experiments. Moreover, the purity and quality of these elements can also affect the reliability and reproducibility of experimental results.
Direcciones Futuras
The future directions for research on chromium, cobalt, and molybdenum are numerous. Some of the possible future directions include the development of new synthesis methods, the exploration of new scientific research applications, the elucidation of new mechanisms of action, and the investigation of new biochemical and physiological effects. Moreover, the development of new experimental techniques and technologies can also facilitate further research on these elements. Overall, the future of research on chromium, cobalt, and molybdenum is promising and holds significant potential for advancing our understanding of these essential trace elements.
Métodos De Síntesis
Chromium, cobalt, and molybdenum can be synthesized using various methods. These elements are commonly obtained from ores and minerals, such as chromite, cobaltite, and molybdenite, respectively. The extraction of these elements from these sources involves several steps, such as roasting, smelting, and refining. In addition, these elements can also be synthesized using chemical and electrochemical methods.
Aplicaciones Científicas De Investigación
Chromium, cobalt, and molybdenum have numerous scientific research applications. These elements are widely used in the production of alloys, catalysts, and electronic devices. In addition, they are also used in various biochemical and physiological studies, such as enzyme assays, protein purification, and cell culture experiments. Moreover, these elements are also used in medical research, such as in the development of prosthetic implants and drug delivery systems.
Propiedades
Número CAS |
105525-46-0 |
|---|---|
Nombre del producto |
Chromium;cobalt;molybdenum |
Fórmula molecular |
Co64Cr30Mo6 |
Peso molecular |
5907.3 g/mol |
Nombre IUPAC |
chromium;cobalt;molybdenum |
InChI |
InChI=1S/64Co.30Cr.6Mo |
Clave InChI |
MTHLBYMFGWSRME-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
SMILES canónico |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Sinónimos |
Gisadent KCM 83 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




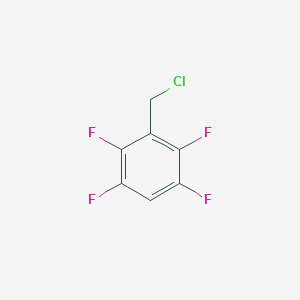
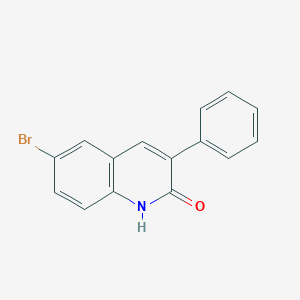
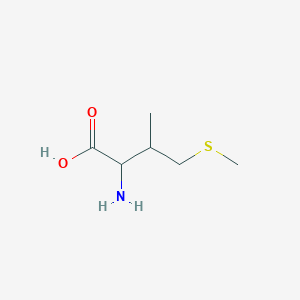

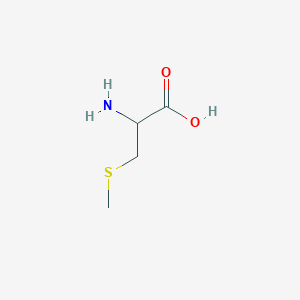

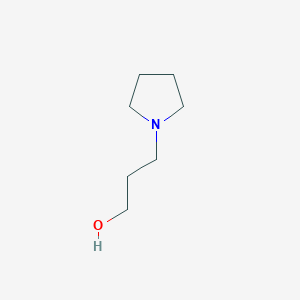
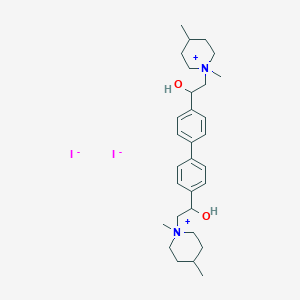
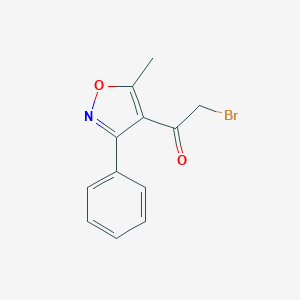
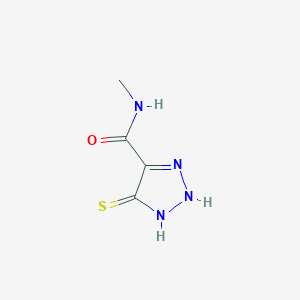
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
